N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
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Overview
Description
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride is a chemical compound with a complex structure that includes an amine group, a methyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride typically involves multiple steps. One common method includes the alkylation of 4-hydroxybutan-1-amine with 2-methylpropan-2-yl chloride under basic conditions to form the ether linkage. This is followed by methylation of the amine group using methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine: The free base form without the hydrochloride salt.
4-[(2-methylpropan-2-yl)oxy]butan-1-amine: Lacks the N-methyl group.
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
N-Methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO.ClH/c1-9(2,3)11-8-6-5-7-10-4;/h10H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJOEIYMKLLZSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCCCNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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